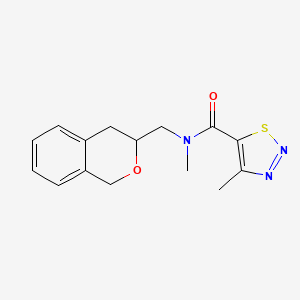

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18(2)8-13-7-11-5-3-4-6-12(11)9-20-13/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKJVINEFNGXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: The initial step involves the preparation of the isochroman-3-ylmethyl intermediate through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring by reacting the isochroman-3-ylmethyl intermediate with suitable reagents such as thiosemicarbazide and an oxidizing agent.

Carboxamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isochroman ring, where electrophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted isochroman derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that are primarily attributed to the presence of the thiadiazole ring and the isochroman moiety. These features enhance its potential as a therapeutic agent.

Anticancer Properties

Research indicates that thiadiazole derivatives can possess significant anticancer activity. The presence of the thiadiazole moiety in N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide suggests potential cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays :

In vitro studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against different cancer cell lines. For instance:

| Compound Type | IC50 Values (µg/mL) | Cancer Cell Lines |

|---|---|---|

| Thiadiazole derivatives | 1.61 - 10 | Various human cancer cells |

Mechanism of Action :

The mechanism typically involves the disruption of cellular processes leading to apoptosis in cancer cells. This compound may interact with specific molecular targets that are critical for cell survival and proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The unique structure of this compound may confer activity against a range of pathogens.

Activity Against Bacteria :

Research has indicated efficacy against:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Potentially effective |

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |

| Methyl Group | Enhances lipophilicity and biological availability |

| Isochroman Moiety | Potentially increases selectivity towards specific cellular targets |

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

-

Antitumor Activity :

- A study demonstrated that thiadiazole derivatives exhibited significant growth inhibition against various cancer cell lines.

- Specific compounds showed IC50 values as low as 19.5 μM against ovarian cancer SKOV3 cells.

-

Antimicrobial Efficacy :

- Research highlighted the potential use of thiadiazole derivatives in treating infections caused by resistant bacterial strains.

- Compounds were evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Bioactivity Profiles

- Tiadinil and isotianil () demonstrate potent systemic acquired resistance (SAR) induction in plants, attributed to their electron-withdrawing substituents (e.g., chloro, methyl groups) enhancing electrophilic reactivity . The target compound’s isochroman group may similarly influence bioavailability and target engagement.

- Org 214007-0 () exhibits glucocorticoid receptor modulation due to its bulky dibenzazepin substituent, which optimizes receptor binding affinity. This suggests that the target compound’s isochroman group could confer selectivity for sterol-binding proteins .

- BTP-2 () inhibits SOCE in immune cells, linked to its trifluoromethylpyrazole moiety. The target compound lacks this group, implying divergent mechanisms .

- Anticancer thiadiazoles () highlight the importance of hybrid scaffolds (e.g., thiazole-thiadiazole) for cytotoxicity. The target compound’s isochroman group may enhance membrane permeability compared to simpler aryl substituents .

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal and SAR-inducing activities .

- Bulky substituents (e.g., dibenzazepin, isochroman) improve receptor selectivity but may reduce solubility .

- Methyl groups at the 4-position of the thiadiazole ring increase metabolic stability across analogues .

Biological Activity

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and reviews.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that include cyclization and functionalization of the thiadiazole ring. The structural framework includes an isochroman moiety that may enhance the compound's lipophilicity and biological interactions.

Anticancer Activity

Thiadiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain thiadiazole derivatives show significant inhibition of cell proliferation in human prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines. The IC50 values for these compounds can range from 5.41 µM to 22.19 µM depending on the substituents on the thiadiazole ring .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Several studies have reported that these compounds can inhibit the growth of various bacterial strains:

- Inhibition Studies : Compounds containing the thiadiazole moiety have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles is another area of interest. Some derivatives demonstrate activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs):

- Inflammation Models : In vivo studies have shown that certain thiadiazole derivatives significantly reduce edema in animal models, suggesting their potential as anti-inflammatory agents .

Data Summary

| Biological Activity | Model Used | IC50/Effectiveness |

|---|---|---|

| Anticancer | PC3 Cell Line | IC50 = 22.19 µM |

| SKNMC Cell Line | IC50 = 5.41 µM | |

| Antimicrobial | Staphylococcus aureus | Effective at low μg/ml |

| Escherichia coli | Effective at low μg/ml | |

| Anti-inflammatory | Rat Model for Edema | 45.33% - 61.20% inhibition |

Case Studies

Several studies highlight the promising biological activities of thiadiazole derivatives:

- Cytotoxicity Evaluation : A study evaluated a series of thiadiazole compounds against various cancer cell lines and found that modifications in the thiadiazole structure significantly influenced their cytotoxicity profiles .

- Antimicrobial Testing : Another study investigated the antimicrobial efficacy of thiadiazole derivatives against clinical isolates and reported notable inhibition rates against both Gram-positive and Gram-negative bacteria .

- Inflammatory Response : Research demonstrated that specific thiadiazole compounds could effectively modulate inflammatory pathways in animal models, suggesting their utility in treating inflammatory diseases .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the isochroman methyl group typically appears as a singlet at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 347.12) .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching at ~1680 cm⁻¹ and thiadiazole ring vibrations .

What initial biological screening assays are appropriate for evaluating its activity?

Q. Basic

- Antimicrobial Assays : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme Inhibition : PPAR-γ agonist activity via luciferase reporter assays, given structural similarities to thiazolidinediones .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates compared to toluene .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve carboxamide coupling efficiency by 15–20% .

- Temperature Control : Reflux at 80–90°C maximizes cyclization efficiency while minimizing side products .

How should researchers address contradictory data in biological activity studies?

Q. Advanced

- Dose-Response Analysis : Re-evaluate activity across a wider concentration range (e.g., 1–200 μM) to identify non-linear effects .

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation masking efficacy .

- Genetic Variability : Use isogenic cell lines to assess the impact of genetic polymorphisms on activity .

What computational methods aid in target identification and mechanistic studies?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to PPAR-γ or bacterial enzymes (e.g., dihydrofolate reductase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

How can pharmacokinetic properties (e.g., solubility, stability) be evaluated?

Q. Advanced

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Plasma Stability : Incubate with rat plasma (37°C, 24 hrs) and quantify via LC-MS .

- Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

What is the role of substituents (e.g., methyl, isochroman) in modulating biological activity?

Q. Advanced

| Substituent | Impact on Activity | Evidence Source |

|---|---|---|

| N-Isochromanmethyl | Enhances lipophilicity, improving blood-brain barrier penetration in neurostudies | |

| 4-Methyl (thiadiazole) | Reduces metabolic degradation by cytochrome P450 enzymes | |

| Thiadiazole core | Confers antimicrobial activity via interference with bacterial cell wall synthesis |

Structural analogs with electron-withdrawing groups (e.g., -CF₃) show 2–3× higher anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.